![molecular formula C16H24N2O3S B6536488 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1060187-49-6](/img/structure/B6536488.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide (NDPI) is an organic compound that has been extensively studied for its potential applications in scientific research. NDPI is an indole-based sulfonamide, which is a type of organic compound that contains a sulfonamide group attached to an aromatic ring. NDPI has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for biological systems.
Aplicaciones Científicas De Investigación
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological systems, as well as a potential therapeutic agent. N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has also been studied for its ability to interact with proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes.
Mecanismo De Acción
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its ability to interact with proteins and other molecules. It has been found to interact with proteins by binding to their active sites, which can result in changes in the protein’s structure and/or function. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can interact with other molecules, such as DNA, and can act as a catalyst for organic reactions.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential therapeutic applications, as well as its ability to interact with proteins and other molecules. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been found to have anti-cancer properties, as well as to be able to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has several advantages for use in lab experiments, such as its ability to interact with proteins and other molecules, its potential therapeutic applications, and its ability to act as a fluorescent probe for biological systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and its ability to interact with proteins and other molecules in unpredictable ways.
Direcciones Futuras
There are several potential future directions for the research and application of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. These include further study of its potential therapeutic applications, its ability to interact with proteins and other molecules, and its potential to act as a catalyst for organic reactions. Additionally, further research could be done on its potential toxicity and the effects of long-term exposure to N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. Other potential future directions include the study of its ability to act as a fluorescent probe for biological systems, its potential to modulate the immune system, and its potential to be used as a drug delivery system.
Métodos De Síntesis
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can be synthesized by a two-step reaction involving the condensation of an aromatic aldehyde with an amine, followed by the addition of a sulfonamide group. In the first step, the aromatic aldehyde (such as 2,2-dimethylpropanoyl-1-indole) is reacted with an amine (such as aniline) in the presence of a base (such as sodium hydroxide) to form an imine intermediate. The imine is then reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-10-22(20,21)17-13-7-6-12-8-9-18(14(12)11-13)15(19)16(2,3)4/h6-7,11,17H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLFDBWJXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


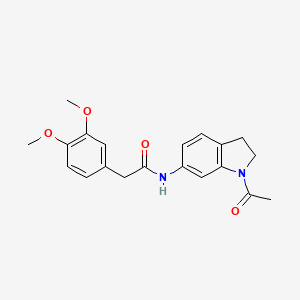
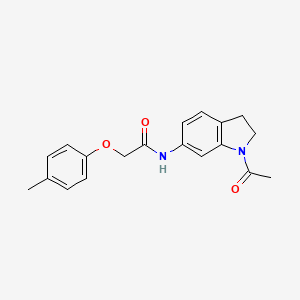
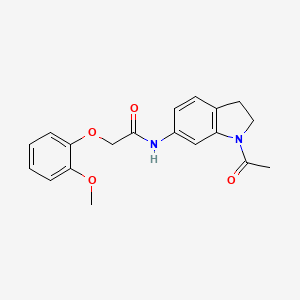
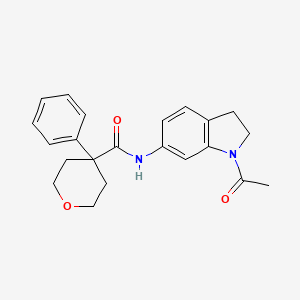
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)
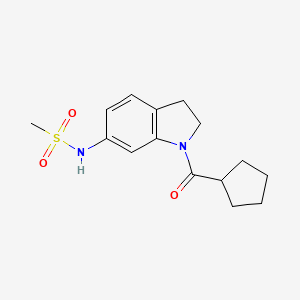
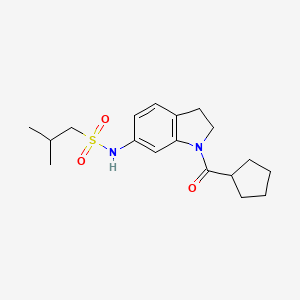
![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
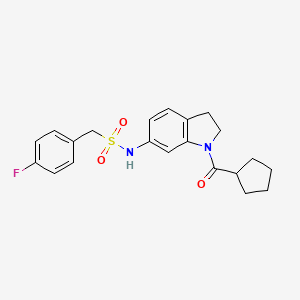
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536499.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)